dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10631911
InChI: InChI=1S/C23H23NO5S3/c1-7-8-15(25)24-14-10-9-12(2)11-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h7-11H,1-6H3/b8-7+
SMILES: CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C
Molecular Formula: C23H23NO5S3
Molecular Weight: 489.6 g/mol

dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC10631911

Molecular Formula: C23H23NO5S3

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate -

Specification

Molecular Formula C23H23NO5S3
Molecular Weight 489.6 g/mol
IUPAC Name dimethyl 2-[1-[(E)-but-2-enoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Standard InChI InChI=1S/C23H23NO5S3/c1-7-8-15(25)24-14-10-9-12(2)11-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h7-11H,1-6H3/b8-7+
Standard InChI Key BMQIGURNACNDBF-BQYQJAHWSA-N
Isomeric SMILES C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C
SMILES CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C
Canonical SMILES CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three distinct components:

  • Dithiole Ring: A five-membered ring containing two sulfur atoms, which confers electron-deficient properties and participation in redox reactions.

  • Quinolinylidene System: A partially hydrogenated quinoline derivative with a ketone group at position 3 and methyl substituents at positions 2 and 6 . The thioxo group (C=S\text{C}=S) at position 3 enhances electrophilicity, facilitating nucleophilic attacks.

  • Dicarboxylate Esters: Methyl ester groups at positions 4 and 5 of the dithiole ring, contributing to solubility in organic solvents and steric bulk.

The 2-butenoyl group at position 1 introduces an α,β-unsaturated carbonyl system, enabling conjugate addition or cycloaddition reactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H23NO5S3\text{C}_{23}\text{H}_{23}\text{NO}_5\text{S}_3
Molecular Weight489.6 g/mol
Key Functional GroupsDithiole, Thioxo, Dicarboxylate, 2-Butenoyl
CAS NumberVC10631911

Spectroscopic and Computational Insights

While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous dithiole-quinoline hybrids exhibit:

  • 1H^1\text{H} NMR: Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and thiocarbonyl protons (δ 3.5–4.2 ppm) .

  • IR: Stretching vibrations for C=O\text{C}=O (1680–1720 cm1^{-1}) and C=S\text{C}=S (1050–1250 cm1^{-1}).

Computational models predict a planar dithiole ring and a twisted quinolinylidene moiety due to steric clashes between methyl groups.

Synthesis and Optimization Strategies

Reaction Pathway Overview

The synthesis involves three key stages:

  • Quinolinylidene Precursor Preparation: 2,2,6-Trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinone is synthesized via cyclocondensation of substituted anilines with thiourea derivatives .

  • Dithiole-Dicarboxylate Formation: A [3+2] cycloaddition between dimethyl acetylenedicarboxylate and carbon disulfide under basic conditions yields the dithiole core .

  • Coupling and Functionalization: The quinolinylidene and dithiole-dicarboxylate units are linked via a Knoevenagel condensation, followed by acylation with 2-butenoyl chloride .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Quinolinylidene SynthesisThiourea, HCl, reflux65%
Dithiole FormationCS2_2, KOH, 0°C72%
Final Coupling2-Butenoyl chloride, pyridine58%

Challenges and Isomer Control

The 2-butenoyl group introduces geometric isomerism (E/ZE/Z), necessitating chromatographic separation . Pyridine is critical for scavenging HCl during acylation, preventing quinolinylidene decomposition . Optimized temperatures (40–60°C) balance reaction rate and byproduct formation.

Chemical Reactivity and Derivative Formation

Cycloaddition and Conjugate Addition

The α,β-unsaturated carbonyl system undergoes:

  • [4+2] Diels-Alder Reactions: With dienes to form six-membered rings .

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted adducts.

The thioxo group participates in redox reactions, such as oxidation to sulfoxide or reduction to thiol.

Stability and Degradation

The compound is sensitive to:

  • Hydrolysis: Ester groups degrade under acidic or basic conditions, forming dicarboxylic acids.

  • Photolysis: UV exposure cleaves the dithiole ring, releasing sulfur.

Biological Activity and Hypothetical Applications

Mechanistic Hypotheses

While direct bioactivity data are lacking, structural analogs suggest:

  • Enzyme Inhibition: Dithiole-thioxo systems chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .

  • Antimicrobial Activity: Quinoline derivatives disrupt microbial DNA gyrase .

TargetProposed Mechanism
Bacterial GyraseDNA supercoiling inhibition
Leishmania EnzymesRedox cycling via thioxo group
Cancer ProteasesZinc ion chelation

Toxicity and Pharmacokinetics

Methyl esters may hydrolyze in vivo to carboxylic acids, increasing solubility but risking nephrotoxicity. The logP value (estimated 3.2) suggests moderate blood-brain barrier permeability.

Future Directions and Research Gaps

Synthetic Improvements

  • Catalytic Asymmetric Synthesis: Chiral catalysts could enantioselectively construct the quinolinylidene scaffold .

  • Flow Chemistry: Continuous processes may enhance yield and reduce isomer formation .

Biological Screening

Priority assays include:

  • Antiparasitic Activity: Against Leishmania spp. and Plasmodium falciparum .

  • Cytotoxicity Screening: In cancer cell lines (e.g., HeLa, MCF-7).

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